REACTION_CXSMILES
|
[C:1](C(CC)C(OCC)=O)#N.CNC(N)=O.[NH2:16][C:17]1[N:22]([CH2:23]C)[C:21](=[O:25])[NH:20][C:19](=[O:26])[C:18]=1[CH3:27]>>[NH2:16][C:17]1[N:22]([CH3:23])[C:21](=[O:25])[NH:20][C:19](=[O:26])[C:18]=1[CH2:27][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
C9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(NC(N1CC)=O)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a white solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(NC(N1C)=O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |